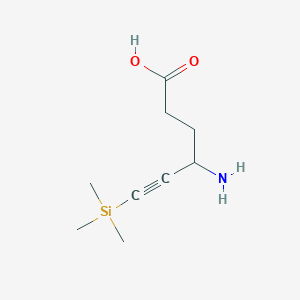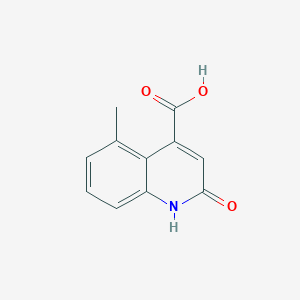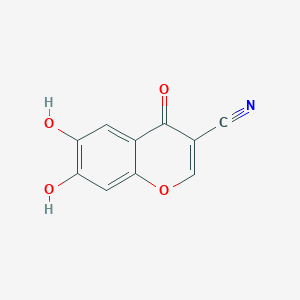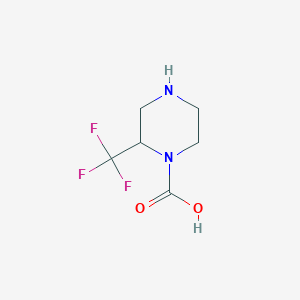![molecular formula C8H6ClN3O B11899637 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorine atom in the structure enhances its reactivity and potential as a pharmacophore.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyrrole derivative with a pyrimidine precursor under acidic or basic conditions.
Acylation: The final step involves the acylation of the pyrrolopyrimidine core to introduce the ethanone group. This can be achieved using acylating agents like acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are investigated for their anticancer activities.
Uniqueness
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity and potential as a pharmacophore. Its ability to induce apoptosis and inhibit multiple kinases makes it a promising candidate for further research and development in medicinal chemistry .
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
1-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-6-7(11-5)3-10-8(9)12-6/h2-3,11H,1H3 |
InChIキー |
WJJQLZQHPXTKIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=NC(=NC=C2N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)







![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)


![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)
